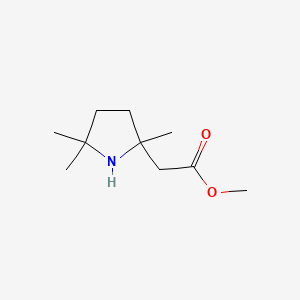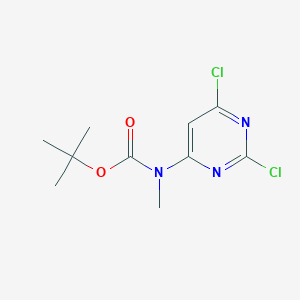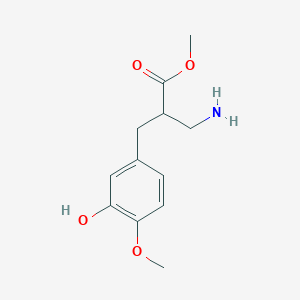
Methyl 3-amino-2-(3-hydroxy-4-methoxybenzyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoate is a chemical compound with a complex structure that includes an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoate can be achieved through several steps. One common method involves the reaction of a suitable starting material, such as benzyl alcohol, with bromopropanone to introduce a propanone group. This intermediate is then reacted with p-toluenesulfonic acid to form the corresponding tosylate ester. Subsequent reactions with ethylene glycol and base hydrolysis yield the target compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce a primary amine.
Aplicaciones Científicas De Investigación
Methyl 3-amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: This compound shares a similar structure but lacks the amino group.
Methyl 3-(4-methoxyphenyl)propanoate: Similar but without the hydroxy group.
Uniqueness: Methyl 3-amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoate is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17NO4 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
methyl 2-(aminomethyl)-3-(3-hydroxy-4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO4/c1-16-11-4-3-8(6-10(11)14)5-9(7-13)12(15)17-2/h3-4,6,9,14H,5,7,13H2,1-2H3 |
Clave InChI |
JAIYXOIFKARXKR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(CN)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



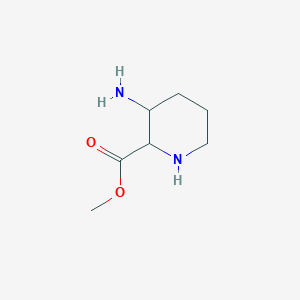
![Ethyl 2-[(3-methylphenyl)methylamino]acetate](/img/structure/B13510033.png)
![Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride](/img/structure/B13510039.png)
![(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13510040.png)
![tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate, Mixture of diastereomers](/img/structure/B13510042.png)
![Hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13510044.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13510047.png)
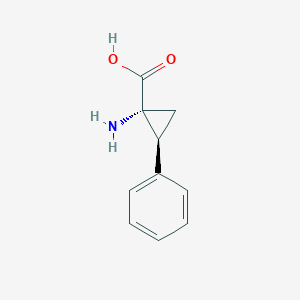
![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13510072.png)


